Ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Overview
Description
Ethyl 3-oxo-3-(4-phenylphenyl)propanoate is a chemical compound with the molecular formula C17H16O4 . It has an average mass of 284.306 Da and a monoisotopic mass of 284.104858 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .Scientific Research Applications
Polymorphism Characterization
Research has explored the polymorphic forms of related compounds, utilizing spectroscopic and diffractometric techniques. These studies reveal challenges in analytical and physical characterization due to the minor but distinct differences in their spectra and diffraction patterns. Detailed solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods have been applied to characterize subtle structural differences between polymorphic forms (Vogt et al., 2013).
Renewable Building Blocks
Phloretic acid, a phenolic compound, has been investigated as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research provides a sustainable alternative to phenol, highlighting its potential in creating materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).
Nonhydrogen Bonding Interactions
Studies on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have revealed the significance of rare N⋯π and O⋯π interactions in crystal packing, offering insights into nontraditional bonding mechanisms that could influence the design of novel materials (Zhang et al., 2011).
Selective Hydrolysis Studies
Research has delved into the selective hydrolysis of methanesulfonate esters, with implications for the removal of potentially genotoxic alkyl esters. These findings contribute to safer pharmaceutical manufacturing processes (Chan et al., 2008).
Optical Storage Materials
The cooperative motion of polar side groups in azo polymers has been investigated, revealing mechanisms for photoinduced birefringence. This research opens avenues for the development of reversible optical storage materials (Meng et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCRLYUYIXGGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373487 | |
Record name | ethyl 3-oxo-3-(4-phenylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-98-2 | |
Record name | ethyl 3-oxo-3-(4-phenylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57477-98-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.